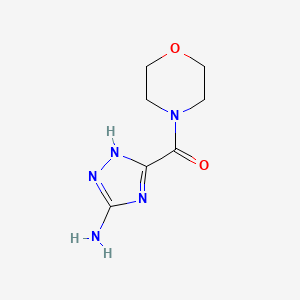

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone

Description

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone is a heterocyclic compound featuring a 5-amino-1,2,4-triazole core linked to a morpholine moiety via a ketone bridge. The 1,2,4-triazole scaffold is pharmacologically privileged, known for its versatility in drug discovery due to hydrogen-bonding capabilities and metabolic stability. The morpholine group enhances solubility via its oxygen atom, which can participate in hydrogen bonding. This compound is synthesized via microwave-assisted methods, enabling rapid and scalable production. Its tautomeric behavior, confirmed by X-ray crystallography, shows the ring-bound hydrogen resides on N1, critical for its reactivity.

Properties

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-7-9-5(10-11-7)6(13)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJIMTXPJISLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672428 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921225-11-8 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The first pathway involves the preparation of N-guanidinosuccinimide, which then undergoes nucleophilic ring opening by an amine, followed by cyclocondensation and recyclization to form the 1,2,4-triazole ring.

Optimization of Reaction Conditions

The reaction was optimized for solvent, temperature, time, and reagent ratios using microwave irradiation. Key findings include:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Water | 180 | 25 | 28 |

| 3 | Ethyl Acetate | 180 | 25 | 64 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

| 6 | Acetonitrile | 160 | 25 | 65 |

Scale-Up and Scope

- The reaction was successfully scaled from 1 mmol to 10 mmol without significant loss of yield.

- Morpholine, a secondary aliphatic amine, reacted efficiently under these conditions.

- Attempts to use less nucleophilic aromatic amines such as aniline failed in this pathway, indicating the limitation of this method to more nucleophilic amines.

Detailed Research Findings

- Microwave-assisted synthesis significantly improves yield and reaction time compared to conventional heating.

- The reaction proceeds via nucleophilic ring opening of the succinimide intermediate, followed by intramolecular cyclization to form the triazole ring.

- The use of acetonitrile as solvent and a reaction temperature of 170 °C for 25 minutes was optimal for morpholine.

- The product was obtained in high purity and isolated by simple filtration, indicating a clean reaction profile.

- The method is scalable and reproducible.

Summary Table of Optimized Synthesis Conditions for this compound

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | N-guanidinosuccinimide | Prepared from succinic anhydride and aminoguanidine hydrochloride |

| Amine | Morpholine | Secondary aliphatic amine |

| Solvent | Acetonitrile | Best yield solvent |

| Temperature | 170 °C | Optimal temperature |

| Reaction time | 25 minutes | Microwave irradiation |

| Yield | 79% | High isolated yield |

| Product isolation | Filtration | High purity product |

| Scale | 1 mmol to 10 mmol | Scalable without yield loss |

Chemical Reactions Analysis

Types of Reactions: (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced analogs of the compound.

Substitution Products: Derivatives with different functional groups introduced at the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone has been studied for its potential as a novel antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and viability .

Cancer Research

Triazole derivatives have also shown promise in cancer treatment. Studies suggest that compounds similar to this compound can act as inhibitors of specific enzymes involved in cancer cell proliferation. For example, triazole-based compounds have been linked to the inhibition of histone deacetylases (HDACs), which play a role in cancer progression .

Agricultural Applications

Pesticide Development

The compound's structural properties make it an attractive candidate for developing new pesticides. Triazole fungicides are widely used in agriculture due to their effectiveness against a broad spectrum of plant pathogens. The incorporation of morpholino groups may enhance the bioactivity and selectivity of such compounds towards target organisms while minimizing toxicity to non-target species .

Herbicide Potential

Research into herbicidal activity is ongoing, with some studies indicating that triazole derivatives can inhibit certain plant growth regulators, thus serving as potential herbicides. This application is particularly relevant for controlling weed species that threaten crop yields .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, its application in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength is being explored .

Crystal Engineering

Recent studies have focused on the crystallization behavior of triazole compounds. The crystal structure analysis of similar compounds has revealed insights into intermolecular interactions that can be exploited in designing materials with tailored properties for electronics or photonics applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Core Variations

- 1,2,3-Triazole Derivatives: The compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (C₁₈H₁₆F₃N₅O₂) replaces the 1,2,4-triazole with a 1,2,3-triazole. This substitution reduces tautomeric flexibility and introduces steric bulk from the quinoline and trifluoromethyl groups.

- Fused Triazole Systems: (5-Amino[1,2,3]triazolo[1,5-a]quinazolin-3-yl)(morpholino)methanone (C₁₄H₁₄N₆O₂) incorporates a fused triazoloquinazoline system, increasing aromaticity and planarity.

Heterocyclic Amine Modifications

- Piperidine Analog: 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one replaces morpholine with piperidine. The absence of morpholine’s oxygen atom diminishes hydrogen-bonding capacity, reducing aqueous solubility (e.g., logP increases by ~0.5 units). Crystallography confirms similar tautomeric preferences (N1-bound hydrogen).

- Pyrrolidine Derivative: (5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone (C₇H₁₁N₅O) uses a five-membered pyrrolidine ring.

Linker Modifications

- Propanamide Linker: 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one introduces a three-carbon spacer between triazole and morpholine. This increases flexibility and may improve bioavailability by mimicking peptide backbones. Microwave synthesis achieves 65–85% yields at 10 mmol scale, outperforming conventional methods.

- Sulfanyl-Ethanone Linker: 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone incorporates a sulfur atom, enhancing lipophilicity (ClogP ≈ 2.8) and enabling disulfide bond formation in biological environments.

Structural and Physicochemical Data

*Predicted using ChemAxon software.

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis of the parent compound achieves 78% yield at 10 mmol scale, superior to traditional reflux methods (50–60% yields).

- Tautomerism : X-ray studies confirm the 1,2,4-triazole exists predominantly in the 1H tautomer, stabilizing intermolecular hydrogen bonds (N–H···O) critical for crystal packing.

- Biological Implications : The morpholine oxygen enhances solubility (>12 mg/mL) compared to piperidine/pyrrolidine analogs, making it favorable for aqueous formulations.

Biological Activity

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a triazole ring and a morpholino group, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, research involving structurally similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of 4-(1,2,3-triazol-1-yl)coumarin conjugates against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that certain derivatives exhibited promising antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)coumarin | MCF-7 | 23 | Apoptosis induction |

| 4-(1,2,3-triazol-1-yl)coumarin | SW480 | 18 | G2/M cell cycle arrest |

| 4-(1,2,3-triazol-1-yl)coumarin | A549 | 15 | Apoptosis induction |

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. The compound this compound has been investigated for its efficacy against bacterial strains. A study focusing on triazole derivatives reported that modifications in the triazole ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and other metabolic pathways essential for microbial growth and cancer cell proliferation. The presence of the morpholino group may enhance solubility and bioavailability.

Case Studies

Several case studies have explored the biological implications of triazole derivatives:

- Antitumor Activity : A study demonstrated that a related triazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another investigation revealed that modifications in the triazole structure could lead to enhanced antibacterial activity against resistant strains of bacteria .

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Triazole activation | EDC, HOBt, DCM, RT | |

| Morpholine coupling | Morpholine, DIPEA, 0°C to RT |

How can reaction conditions be optimized for higher yields and purity?

Advanced

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 130°C in toluene) while improving regioselectivity .

- Catalyst screening : Testing Pd(II)/Cu(I) complexes to enhance coupling efficiency .

- Automated systems : Ensure reproducibility in multi-step syntheses via controlled temperature and reagent addition .

Q. Key Parameters for Optimization

| Parameter | Impact | Example Data |

|---|---|---|

| Temperature | Higher temps accelerate kinetics | 130°C for microwave |

| Solvent polarity | Polar aprotic solvents improve solubility | DCM vs. ethanol |

What spectroscopic methods are used to confirm structural identity?

Q. Basic

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH₂) .

How is X-ray crystallography applied to resolve structural ambiguities?

Q. Advanced

Q. Software Tools

| Task | Program | Reference |

|---|---|---|

| Structure solution | SHELXD | |

| Visualization | ORTEP-3 |

How is tautomerism in the triazole ring analyzed experimentally?

Q. Advanced

- NMR dynamics : Exchange peaks in ¹H-¹H NOESY indicate proton shuffling between N1 and N4 .

- X-ray crystallography : Definitive assignment of NH positions via residual density analysis (e.g., N1-bound H in crystalline state) .

Contradiction Note : Solution-state NMR may suggest equilibrating tautomers, while crystallography provides static snapshots .

What biological mechanisms are proposed for triazole-morpholine hybrids?

Q. Advanced

- Target interaction : Electron-donating morpholine groups stabilize charge-transfer complexes with enzyme active sites (e.g., kinase ATP pockets) .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

- Data gaps : Limited in vitro binding assays for this specific compound; inferences drawn from structural analogs .

How are contradictions between spectroscopic and crystallographic data resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.